N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
CAS No.: 2379997-47-2
Cat. No.: VC4139448
Molecular Formula: C17H14F3NO3S2
Molecular Weight: 401.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2379997-47-2 |
|---|---|
| Molecular Formula | C17H14F3NO3S2 |
| Molecular Weight | 401.42 |
| IUPAC Name | N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C17H14F3NO3S2/c18-17(19,20)15-3-1-12(2-4-15)11-26(22,23)21-8-16-7-14(10-25-16)13-5-6-24-9-13/h1-7,9-10,21H,8,11H2 |
| Standard InChI Key | XHHAUWRRTQTCHU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CS(=O)(=O)NCC2=CC(=CS2)C3=COC=C3)C(F)(F)F |
Introduction
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a synthetic organic compound that combines heterocyclic and aromatic functional groups with a sulfonamide moiety. Its molecular structure incorporates a furan ring, a thiophene ring, and a trifluoromethyl-substituted phenyl group, all linked through a methanesulfonamide backbone. This compound is of interest due to its potential applications in medicinal chemistry, particularly in drug development targeting antimicrobial or anti-inflammatory pathways.
Synthesis Pathways
The synthesis of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves:
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Step 1: Functionalization of Thiophene and Furan Rings
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The thiophene and furan rings are functionalized with appropriate substituents to allow for coupling reactions.
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Step 2: Formation of Methanesulfonamide Backbone
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A sulfonamide group is introduced via reaction with methanesulfonyl chloride in the presence of a base.
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Step 3: Coupling Reaction
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The functionalized thiophene-furan intermediate is coupled with a trifluoromethyl-substituted phenyl derivative using catalytic or condensation methods.
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The process requires precise control of reaction conditions to ensure regioselectivity and minimize byproduct formation.
Potential Applications
The structural features of this compound suggest potential utility in:
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Antimicrobial Agents: Sulfonamides are known to inhibit bacterial dihydropteroate synthase (DHPS), interfering with folate synthesis.
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Anti-inflammatory Drugs: The trifluoromethyl group enhances binding affinity to target proteins, potentially modulating inflammatory pathways.
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Cancer Therapeutics: Heterocyclic compounds like thiophene derivatives have shown promise in targeting cancer cell proliferation.
Mechanism of Action
Sulfonamides typically act by mimicking substrates in enzymatic reactions, leading to competitive inhibition. The incorporation of heterocyclic rings may enhance specificity for certain enzymes or receptors.
Analytical Characterization
To confirm the structure and purity of the compound, the following analytical techniques are employed:
| Technique | Observation/Parameter |
|---|---|
| NMR Spectroscopy | Distinct proton signals for furan and thiophene rings; trifluoromethyl peaks |
| Mass Spectrometry | Molecular ion peak at 387.4 m/z |
| IR Spectroscopy | Characteristic sulfonamide stretching vibrations (1300–1150 cm) |
| Elemental Analysis | Consistent with calculated values for C, H, N, S, O, F |
These methods provide robust confirmation of molecular identity and structural integrity.
Pharmacokinetics
Preliminary studies suggest:
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High metabolic stability due to the trifluoromethyl group.
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Moderate solubility attributed to the sulfonamide moiety.
Toxicity
Sulfonamides can cause hypersensitivity reactions; thus, further toxicological studies are required to assess safety profiles.
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